7,12-dimethylbenzo[a]anthracene-5,6-diol

Chemical Carcinogenesis Tumor Initiation Two-Stage Mouse Skin Model

7,12-Dimethylbenzo[a]anthracene-5,6-diol (CAS 16033-60-6; C20H16O2; MW 288.3 g/mol) is a K-region aromatic diol derivative of the potent polycyclic aromatic hydrocarbon (PAH) carcinogen 7,12-dimethylbenz[a]anthracene (DMBA). Structurally characterized by hydroxyl groups at the 5- and 6-positions of the benz[a]anthracene core with methyl substituents at positions 7 and 12, this compound exists in equilibrium with its trans-5,6-dihydrodiol counterpart (C20H18O2), which is a well-established metabolite formed during DMBA biotransformation by cytochrome P450 enzymes in both rodent and human liver microsomal systems.

Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
CAS No. 16033-60-6
Cat. No. B096495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,12-dimethylbenzo[a]anthracene-5,6-diol
CAS16033-60-6
SynonymsBenz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl-
Molecular FormulaC20H16O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O
InChIInChI=1S/C20H16O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10,21-22H,1-2H3
InChIKeyHJPAZBVZYGHHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,12-Dimethylbenzo[a]anthracene-5,6-diol (CAS 16033-60-6): K-Region Diol Metabolite Standard for DMBA Carcinogenesis Research


7,12-Dimethylbenzo[a]anthracene-5,6-diol (CAS 16033-60-6; C20H16O2; MW 288.3 g/mol) is a K-region aromatic diol derivative of the potent polycyclic aromatic hydrocarbon (PAH) carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) [1]. Structurally characterized by hydroxyl groups at the 5- and 6-positions of the benz[a]anthracene core with methyl substituents at positions 7 and 12, this compound exists in equilibrium with its trans-5,6-dihydrodiol counterpart (C20H18O2), which is a well-established metabolite formed during DMBA biotransformation by cytochrome P450 enzymes in both rodent and human liver microsomal systems [2]. Unlike the bay-region 3,4-diol metabolite that serves as the proximate carcinogen of DMBA, the K-region 5,6-substitution topology precludes direct conversion to a vicinal diol-epoxide, imparting a fundamentally distinct biological activity profile that serves as a critical negative-control reference standard in DMBA metabolic activation studies [3].

Why 7,12-Dimethylbenzo[a]anthracene-5,6-diol Cannot Be Substituted by Other DMBA Diol Regioisomers in Carcinogenesis and Metabolism Studies


DMBA diol regioisomers exhibit profoundly divergent biological activities determined solely by the position of hydroxylation on the benz[a]anthracene framework. The bay-region 3,4-diol is a potent proximate carcinogen that induces 13.3-fold more lung adenomas than DMBA itself and produces 9.8 papillomas/mouse in two-stage skin tumorigenesis at 3 nmol [1], whereas the K-region 5,6-diol is essentially inactive as a tumor initiator, mutagen, and transforming agent across multiple in vitro and in vivo test systems [2][3]. Furthermore, each diol regioisomer is produced by distinct cytochrome P450 subfamilies: DMBA-5,6-diol formation is entirely accounted for by CYP2C and CYP2B enzymes, while DMBA-3,4-diol formation is primarily mediated by CYP1A1/1B1 [4]. Generic substitution between these regioisomers would invalidate any metabolic activation, carcinogenicity, or chemoprevention study design, as the 5,6-diol and 3,4-diol occupy functionally opposite positions on the activity spectrum.

Quantitative Evidence Guide: 7,12-Dimethylbenzo[a]anthracene-5,6-diol vs. Closest Analogs Across Key Biological Endpoints


DMBA-5,6-diol Is Essentially Inactive as a Skin Tumor Initiator, in Direct Contrast to the Bay-Region 3,4-Diol Which Is the Most Potent DMBA Metabolite

In the classical two-stage mouse skin tumorigenesis model (initiation followed by 12-O-tetradecanoyl-phorbol-13-acetate promotion), the trans-5,6-dihydrodiol of DMBA was found to be essentially inactive as a skin tumor initiator [1][2]. At a dose of 3 nmol/mouse, the 3,4-diol of DMBA produced 9.8 papillomas/mouse after 23 weeks of promotion, whereas the parent hydrocarbon DMBA itself caused 2.9 papillomas/mouse [3]. The 5,6-diol and 8,9-diol were described as 'essentially inactive' with tumor yields less tumorigenic than DMBA and not significantly above control levels [1][2]. In a separate study testing a single topical application of 25 μg per diol, the K-region 5,6-diol of DMBA was active as a tumor-initiating agent but was not quantitatively more active than the parent hydrocarbon, whereas the bay-region 3,4-diol capable of forming a vicinal diol-epoxide was the most active metabolite tested [4].

Chemical Carcinogenesis Tumor Initiation Two-Stage Mouse Skin Model PAH Metabolic Activation

DMBA-5,6-diol Is Completely Inactive for Mutagenicity and Malignant Transformation in Mammalian Cells, Whereas the 3,4- and 8,9-Diols Are Significantly More Active Than Parent DMBA

In a direct comparative study of four DMBA-derived trans-dihydrodiols tested simultaneously with the parent hydrocarbon, the K-region 5,6-diol and the non-K-region 10,11-diol were completely without activity for both mutation induction (8-azaguanine resistance in V79 Chinese hamster cells) and malignant transformation (M2 mouse fibroblasts) [1]. In contrast, both the 3,4-diol and the 8,9-diol induced mutations and malignant transformation and were more active than DMBA itself [1]. A separate study confirmed that the DMBA-trans-3,4-diol was the only metabolite more active than DMBA in V79 cells, showing 6- to 8-fold higher mutagenic activity than DMBA at 0.05 μM for both ouabain and 6-thioguanine resistance, while the 5,6-diol was among the inactive metabolites [2]. In the Salmonella typhimurium TA100 Ames assay with metabolic activation, only the 3,4-diols of DMBA and 7-OHM-12-MBA were strongly mutagenic; the 5,6-, 8,9-, and 10,11-diols were all negative or weakly active [3].

Genetic Toxicology Mammalian Cell Mutagenesis Malignant Transformation V79 Cells M2 Fibroblasts

DMBA-5,6-diol Formation Is Selectively Catalyzed by CYP2C and CYP2B Subfamilies, Providing a Regiospecific Metabolic Marker Distinct from the CYP1A1/1B1-Dependent 3,4-Diol Pathway

Antibody inhibition studies in hepatic microsomes from phenobarbital (PB)- and Sudan III-treated rats established that the formation of DMBA-5,6-diol can be entirely accounted for by the combined activity of members of the CYP2C and CYP2B families [1][2]. Specifically, an antibody to P-450-MC1b inhibited the formation of DMBA-5,6-diol and 8,9-diol in microsomes from Sudan III-treated animals, while anti-P-450-PB3 inhibited DMBA-5,6-diol formation in PB-treated microsomes [2]. In contrast, a member(s) of the CYP2C family accounts for up to 90% of DMBA-3,4-diol formation, and anti-P450-PB1 inhibited the formation of DMBA-3,4-diol in PB-treated microsomes [1][2]. In human liver microsomes from 10 individuals, DMBA metabolite formation showed considerable interindividual variation, and no correlation was observed between the rates of formation of any pairing of metabolites, confirming that each DMBA diol regioisomer is produced by a distinct ensemble of P450 enzymes [1].

Cytochrome P450 Regioselective Metabolism CYP2C CYP2B Enzyme Kinetics Drug Metabolism

DMBA-5,6-diol Exhibits a Distinct Reverse Type I Binding Spectrum with Human P450 1B1 (Ks = 38 μM), Quantitatively Differentiating It from Parent DMBA (Ks = 8.8 μM) and the Inactive DMBA-3,4-diol (Ks > 20 μM)

In a systematic spectral binding study of 17 procarcinogens with recombinant human P450 enzymes, DMBA-5,6-diol produced a Reverse Type I binding spectrum with P450 1B1, characterized by a spectral dissociation constant (Ks) of 38 ± 3.7 μM, a maximal absorbance change (ΔAmax) of 0.044 ± 0.003, and a ΔAmax/Ks ratio of 0.0012 [1]. By comparison, the parent hydrocarbon DMBA exhibited a higher affinity interaction with P450 1B1 (Ks = 8.8 ± 1.3 μM; ΔAmax = 0.039 ± 0.002; ΔAmax/Ks = 0.0044), while DMBA-3,4-diol showed negligible binding (Ks > 20 μM) [1]. The 5,6-diol thus occupies an intermediate affinity position distinct from both the tight-binding parent DMBA and the non-binding 3,4-diol, and it produced Reverse Type I spectra, indicating a substrate-like interaction that displaces the heme-coordinated water ligand in a manner quantitatively different from that of DMBA [1][2].

P450 1B1 Spectral Binding Assay Reverse Type I Binding Enzyme Kinetics PAH-Protein Interaction

Optimal Research Application Scenarios for 7,12-Dimethylbenzo[a]anthracene-5,6-diol Based on Quantitative Differentiation Evidence


Essential Negative Control in DMBA Carcinogenicity and Tumor Initiation Studies

The DMBA-5,6-diol serves as an indispensable negative control in two-stage mouse skin tumorigenesis and newborn mouse lung adenoma assays. Evidence demonstrates that the 5,6-diol is essentially inactive as a tumor initiator [1], whereas the bay-region 3,4-diol produces 9.8 papillomas/mouse at 3 nmol [2] and induces 13.3-fold more lung adenomas than DMBA at 28 nmol total dose [3]. Including the 5,6-diol as a matched K-region control enables researchers to attribute observed tumorigenicity specifically to bay-region diol-epoxide formation rather than to non-specific PAH effects, substantially strengthening the mechanistic interpretation of chemoprevention and carcinogen activation studies.

Regiospecific Probe for CYP2C and CYP2B Enzyme Activity in DMBA Metabolism Studies

The 5,6-diol of DMBA is uniquely suited as a metabolic endpoint marker for CYP2C and CYP2B subfamily activity. Antibody inhibition data show that DMBA-5,6-diol formation can be entirely accounted for by CYP2C and CYP2B enzymes [4], while DMBA-3,4-diol formation is primarily CYP1A1/1B1-dependent. In human liver microsomes from 10 individuals, rates of 5,6-diol formation showed no correlation with 3,4-diol formation, confirming independent enzymatic regulation [5]. This regiospecificity enables researchers to use 5,6-diol formation rates as a functional readout for CYP2C/2B induction or inhibition in drug metabolism and drug interaction studies, distinct from the CYP1A1/1B1-mediated activation pathway.

Reference Standard for P450 1B1 Spectral Binding and Substrate Interaction Studies

With a well-characterized Reverse Type I binding spectrum and a Ks of 38 ± 3.7 μM for recombinant human P450 1B1 [6], DMBA-5,6-diol provides a quantifiable reference point for calibrating P450 1B1-substrate interaction assays. Its intermediate binding affinity (4.3-fold lower than parent DMBA at Ks 8.8 μM, but substantially higher than DMBA-3,4-diol at Ks >20 μM) makes it a useful comparator for structure-activity relationship studies investigating how K-region vs. bay-region diol topology influences P450 active-site recognition. The availability of binding constants and spectral signature data [6] enables direct cross-laboratory validation of enzyme preparation quality and assay reproducibility.

Negative Control Compound for DMBA Mutagenicity and Genotoxicity Screening Assays

The complete inactivity of DMBA-5,6-diol in V79 mammalian cell mutagenesis (8-azaguanine resistance) and M2 fibroblast malignant transformation assays [7] establishes it as an ideal negative control compound for genetic toxicology screening. In contrast to the 3,4-diol, which is 6- to 8-fold more mutagenic than DMBA at 0.05 μM [8], and the 8,9-diol which is also active, the 5,6-diol permits unambiguous discrimination between bay-region-dependent and K-region-mediated genotoxicity. Its use as a negative control in Ames TA100 assays (where only 3,4-diols are strongly mutagenic) [2] further supports its role in validating assay sensitivity and specificity in regulatory genetic toxicology testing batteries.

Quote Request

Request a Quote for 7,12-dimethylbenzo[a]anthracene-5,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.